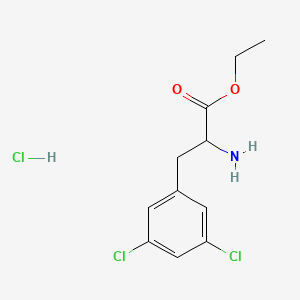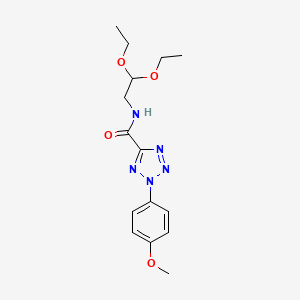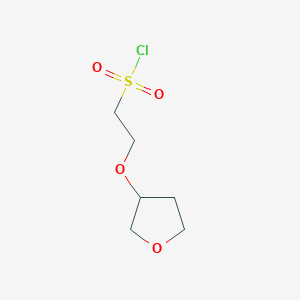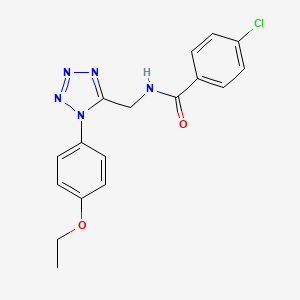
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is a chemical compound with the CAS Number: 856571-00-1 . It has a molecular weight of 298.6 . The IUPAC name for this compound is ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)5-7-3-8(12)6-9(13)4-7;/h3-4,6,10H,2,5,14H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is a powder . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Diffractometric Study
A study highlighted the characterization of two polymorphic forms of an investigational pharmaceutical compound using spectroscopic and diffractometric techniques. These polymorphic forms, which exhibit very similar spectra and diffraction patterns, present challenges for analytical and physical characterization techniques. The study utilized capillary powder X-ray diffraction (PXRD) patterns to show minor but distinct differences between the forms, alongside detailed solid-state nuclear magnetic resonance (SSNMR) studies observing multiple nuclei to characterize the subtle structural differences between the two forms (Vogt et al., 2013).
Inhibition of Mild Steel Corrosion
Research into new diamine derivatives demonstrated their inhibitive action against the corrosion of mild steel in hydrochloric solution. This study explored the adsorption properties and efficiency of these compounds as corrosion inhibitors, showing that one derivative, DAME, could reach an inhibition efficiency of 91.7% at a specific molarity. The adsorption of this inhibitor on the steel surface followed Langmuir’s adsorption isotherm, providing insights into its protective mechanism (Herrag et al., 2010).
Fluorescence Derivatisation of Amino Acids
The application of a compound for fluorescence derivatisation of amino acids was explored, where 3-(Naphthalen-1-ylamino)propanoic acid was coupled to the amino group of various amino acids. This process produced strongly fluorescent amino acid derivatives, beneficial for biological assays. The study also experimented with condensation with another compound to produce blue benzo[a]phenoxazinium conjugates, showcasing their strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).
Friedländer Synthesis of Quinoline Derivatives
Another research application involved the Friedländer synthesis of quinoline derivatives, specifically 2-(a-Chloroalkyl)quinoline derivatives, through the condensation of 2-aminoacetophenone and 2-aminobenzophenone with ethyl 4-chloro-3-oxobutanoate. This synthesis method provided a high yield of the desired quinoline carboxylates, contributing valuable insights into organic synthesis methodologies (Degtyarenko et al., 2007).
Synthesis and Biological Activity of Thieno[2,3-d]Pyrimidines
The synthesis and biological activity of a series of new Thieno[2,3-d]Pyrimidines were studied, indicating that some compounds exhibited excellent inhibitory activities against certain plant roots and stalks at a specific dosage. This research underscores the potential of such compounds in agricultural applications, particularly as herbicides or growth regulators (Wang et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)5-7-3-8(12)6-9(13)4-7;/h3-4,6,10H,2,5,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPPLJNPRTWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)




![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2990740.png)


![1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2990746.png)

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)
![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)